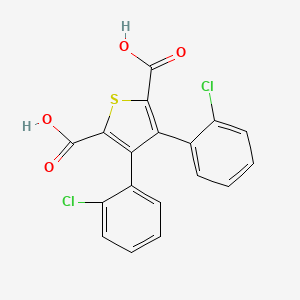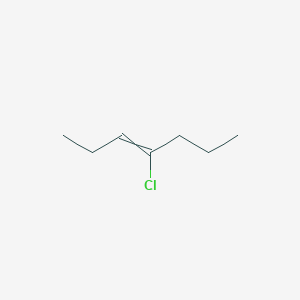
4-Chlorohept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorohept-3-ene is an organic compound with the molecular formula C7H13Cl It is an alkene with a chlorine atom attached to the fourth carbon of the heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorohept-3-ene can be synthesized through several methods. One common approach involves the chlorination of hept-3-ene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where hept-3-ene and chlorine gas are introduced in a controlled manner. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorohept-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Addition: Halogens like bromine or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted alkenes.
Addition: Formation of dihalides or hydrogenated alkanes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of heptane.
Scientific Research Applications
4-Chlorohept-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorohept-3-ene depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of a new single bond and the addition of the electrophile across the double bond.
Comparison with Similar Compounds
4-Chlorohept-3-ene can be compared to other similar compounds such as:
4-Bromohept-3-ene: Similar structure but with a bromine atom instead of chlorine.
4-Fluorohept-3-ene: Contains a fluorine atom, leading to different reactivity and properties.
Hept-3-ene: Lacks the halogen substituent, resulting in different chemical behavior.
Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and properties compared to its non-halogenated counterpart and other halogenated analogs. This makes it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
62748-38-3 |
|---|---|
Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
4-chlorohept-3-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-5-7(8)6-4-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
IHVCWNOYIUYQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





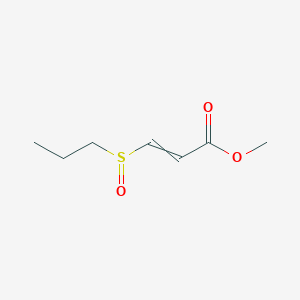
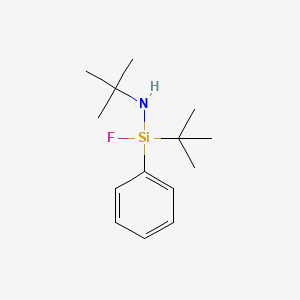
![4-[(Pentyloxy)methoxy]but-2-en-1-ol](/img/structure/B14526872.png)
![(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene](/img/structure/B14526877.png)
![4-[(5-Phenylthiophen-2-yl)methyl]morpholine](/img/structure/B14526884.png)
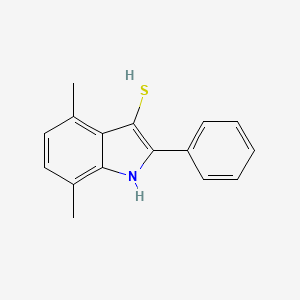
![(E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14526901.png)



